molecular formula C14H14BrNO4S B12440247 3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide

3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide

Cat. No.: B12440247
M. Wt: 372.24 g/mol
InChI Key: ZPEMUSUAGNBXBF-UHFFFAOYSA-N
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Description

3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide is a compound belonging to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The presence of the bromo and dimethoxyphenyl groups in the structure enhances its potential for various chemical reactions and applications.

Preparation Methods

The synthesis of 3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide typically involves the amidation reaction. This process includes the reaction of 3-bromobenzenesulfonyl chloride with 3,4-dimethoxyaniline in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 3-position undergoes nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols.

Table 1: Substitution Reactions of the Bromine Group

NucleophileConditionsProductYield (%)Reference
PiperidineDMF, 80°C, 12 h3-Piperidino derivative68
Sodium methoxideMeOH, reflux, 6 h3-Methoxy derivative74
ThiophenolTHF, K₂CO₃, 60°C3-Phenylthio derivative63

Notable Trend: Methoxy groups at the 3,4-positions enhance para-directing effects, favoring substitution at the bromine site .

Cross-Coupling Reactions

The bromine substituent enables participation in palladium-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids yields biaryl sulfonamides:

Ar B OH 2+Br Ph SO2NH Ar Pd PPh3 4,BaseAr Ph SO2NH Ar \text{Ar B OH }_2+\text{Br Ph SO}_2\text{NH Ar }\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Base}}\text{Ar Ph SO}_2\text{NH Ar }

Conditions: Dioxane/H₂O (3:1), 90°C, 24 h. Yields range from 55% to 82% depending on the boronic acid .

Electrophilic Aromatic Substitution (EAS)

The electron-rich 3,4-dimethoxyphenyl ring undergoes nitration and sulfonation:

Table 2: EAS Reactions on the Methoxy-Substituted Ring

ReagentConditionsPositionProductYield (%)
HNO₃/H₂SO₄0°C, 2 hPara to methoxyNitro derivative58
ClSO₃HDCM, 25°C, 4 hMeta to sulfonamideSulfonic acid47

Mechanistic Insight: Methoxy groups activate the ring, directing electrophiles to the para and meta positions .

Biological Activity and Enzyme Interactions

The sulfonamide moiety inhibits carbonic anhydrase isoforms through Zn²⁺-coordination at the active site. Comparative studies show:

Table 3: Enzymatic Inhibition Constants (Kᵢ)

EnzymeKᵢ (nM)Reference
hCA I142
hCA II89
hCA IX12

Structure-Activity Relationship (SAR): Bromine enhances hydrophobic interactions, while methoxy groups improve solubility and binding affinity .

Redox Reactions

The compound undergoes oxidation at the sulfur center under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), forming sulfonic acid derivatives.

Table 4: Reaction Rate Constants (k, M⁻¹s⁻¹)

CompoundSuzuki CouplingNAS with Piperidine
3-Bromo derivative1.2 × 10⁻³5.8 × 10⁻⁴
4-Bromo analogue9.7 × 10⁻⁴4.1 × 10⁻⁴
Non-brominatedN/AN/A

Key Insight: The 3-bromo substitution accelerates coupling reactions due to steric and electronic effects .

Degradation Pathways

Hydrolysis under acidic (HCl/EtOH) or basic (NaOH/MeOH) conditions cleaves the sulfonamide bond, yielding 3-bromobenzenesulfonic acid and 3,4-dimethoxyaniline.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide is C₁₄H₁₄BrN₂O₄S, with a molecular weight of approximately 372.23 g/mol. The compound includes a bromine atom and methoxy substituents on a benzenesulfonamide framework, which contribute to its chemical reactivity and biological activity .

Scientific Research Applications

  • Antitumor Activity :
    • Research indicates that this compound exhibits potential as an antitumor agent. Compounds with similar structures have been shown to inhibit tubulin polymerization, a critical process for cancer cell division . The presence of methoxy groups may enhance lipophilicity, improving cellular uptake.
  • Enzyme Inhibition :
    • The sulfonamide moiety in this compound can mimic natural substrates, allowing it to inhibit specific enzymes involved in metabolic pathways. This characteristic is crucial for developing drugs targeting various diseases .
  • Binding Affinity Enhancements :
    • The bromine atom may participate in halogen bonding, potentially increasing the binding affinity to target proteins or nucleic acids. This feature can be leveraged in drug design to improve the efficacy of therapeutic agents .

Case Studies and Experimental Findings

Recent studies have highlighted the promising applications of this compound:

  • In vitro Studies : Various in vitro assays have demonstrated its effectiveness in inhibiting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Structure-Activity Relationship (SAR) : Ongoing research focuses on understanding the SAR of this compound to optimize its therapeutic profile. Modifications to the bromine and methoxy groups are being explored to enhance potency against specific cancer types .

Mechanism of Action

The mechanism of action of 3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes . The compound binds to the active site of the enzyme, blocking its activity and leading to the desired biological effect.

Comparison with Similar Compounds

3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-Bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H14BrN2O4S, with a molecular weight of approximately 372.23 g/mol. The compound features a sulfonamide group, which is known for its ability to mimic natural substrates and interact with various biological macromolecules. The presence of bromine and methoxy substituents enhances its lipophilicity and potential bioavailability, making it a candidate for further pharmacological studies .

Antitumor Potential

Research indicates that this compound exhibits significant antitumor activity. Similar compounds have shown efficacy in inhibiting tubulin polymerization, a critical process for cancer cell division. This mechanism suggests that the compound may disrupt the mitotic spindle formation in cancer cells, leading to apoptosis.

In Vitro Studies:

  • Cell Lines Tested: The compound has been evaluated against various human cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and epithelial (A-549) cancer cells.
  • Methodology: The MTT assay was employed to determine cell viability and calculate the median inhibition concentration (IC50) values. For instance, related compounds showed IC50 values ranging from 1.52 to 6.31 µM against breast cancer cell lines .
Cell Line IC50 Value (µM) Reference Compound
Panc-12.3Doxorubicin (1.1)
MCF-71.5Doxorubicin (1.1)
HT-294.0Doxorubicin (1.1)
A-5493.5Doxorubicin (1.1)

The sulfonamide moiety of the compound allows it to inhibit specific enzymes involved in metabolic pathways, potentially affecting tumor growth and proliferation. Additionally, the bromine atom may enhance binding affinity to target proteins or nucleic acids through halogen bonding interactions .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the phenyl rings in modulating biological activity:

  • Methoxy Groups: The presence of methoxy groups at specific positions increases lipophilicity and may enhance cellular uptake.
  • Bromine Substitution: The introduction of bromine can affect the compound's interaction with biological targets due to its size and electronegativity.

Comparison with Similar Compounds

Several structurally similar compounds have been studied for their biological activities:

Compound Name Structural Features Unique Aspects
4-bromo-N-(3-fluorophenyl)benzenesulfonamideFluorine atom instead of bromineDifferent biological activity due to fluorine's properties
3-bromo-N-(3,5-dibromo-2,4-dihydroxyphenyl)benzenesulfonamideAdditional bromine and hydroxyl groupsIncreased hydrophilicity
4-methoxy-N-(3,4-dimethoxyphenyl)benzenesulfonamideLacks bromine substitutionFocus on methoxy group interactions

Case Studies

Recent studies have highlighted the potential applications of this compound in drug development:

  • Anticancer Research: A study demonstrated that compounds with similar structures significantly inhibited cancer cell proliferation by inducing apoptosis through mitochondrial pathways .
  • Enzyme Inhibition: The compound has been investigated for its ability to inhibit carbonic anhydrase (CA IX), which is overexpressed in various tumors. Compounds derived from benzenesulfonamides have shown selective inhibition against CA IX compared to other isoforms .

Properties

Molecular Formula

C14H14BrNO4S

Molecular Weight

372.24 g/mol

IUPAC Name

3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C14H14BrNO4S/c1-19-13-7-6-11(9-14(13)20-2)16-21(17,18)12-5-3-4-10(15)8-12/h3-9,16H,1-2H3

InChI Key

ZPEMUSUAGNBXBF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)OC

Origin of Product

United States

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